2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE
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Overview
Description
2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxazolo[4,5-b]pyridine core, followed by the introduction of the 4-chlorophenylthio group and the acetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE: shares structural similarities with other heterocyclic compounds, such as thiazoles and pyridines.
Thiazole derivatives: Known for their broad-spectrum biological activities, including antibacterial and antifungal properties.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures, which may confer unique biological activities or chemical properties not found in other similar compounds.
Properties
CAS No. |
835886-64-1 |
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Molecular Formula |
C21H16ClN3O2S |
Molecular Weight |
409.9g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-16(21-25-20-18(27-21)6-3-11-23-20)4-2-5-17(13)24-19(26)12-28-15-9-7-14(22)8-10-15/h2-11H,12H2,1H3,(H,24,26) |
InChI Key |
ZVEPJOALYHPUHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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